1-(3-Methoxy-1,2-thiazol-4-yl)ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxy-1,2-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(8)5-3-10-7-6(5)9-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXONKGPGTWPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSN=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Pathways of 1 3 Methoxy 1,2 Thiazol 4 Yl Ethan 1 One and Its Analogs
Oxidation Reactions of the Thiazole (B1198619) Moiety and Associated Functional Groups
The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its susceptibility to oxidation can vary depending on the reaction conditions and the nature of the substituents. While the thiazole ring itself is relatively stable to oxidation, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone under strong oxidizing conditions. However, a more common oxidation reaction observed in thiazole-containing compounds involves the dehydrogenation of a related thiazoline (B8809763) (dihydrothiazole) to form the aromatic thiazole ring. nih.gov
For instance, the conversion of a thiazoline to a thiazole often requires an oxidant such as manganese dioxide (MnO2) or can be achieved using reagents like bromotrichloromethane (B165885) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.gov This type of reaction is crucial in the synthesis of many thiazole-containing compounds. nih.gov
The acetyl group attached to the thiazole ring at the 4-position also presents a site for oxidation. For example, α-bromination of the acetyl group can be achieved, which is a key step in the synthesis of more complex thiazole derivatives. This transformation introduces a reactive handle for further nucleophilic substitution reactions. nih.gov
| Reaction Type | Reagent/Conditions | Product Type | Analog System | Reference |
| Dehydrogenation | BrCCl3/DBU | Thiazole | 2-Aryl-4,5-dihydrothiazole-4-carboxamide | nih.gov |
| α-Bromination | Bromine in acidic medium | α-Bromo ketone | 5-Acetyl-4-methyl-2-(methylamino)thiazole | nih.gov |
Reduction Reactions of the Ketone and Thiazole Ring Systems
The ketone functional group in 1-(3-methoxy-1,2-thiazol-4-yl)ethan-1-one is susceptible to reduction to a secondary alcohol using various reducing agents. Standard reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would be expected to efficiently carry out this transformation.
The thiazole ring itself is generally resistant to reduction under mild conditions that would reduce the ketone. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with strong reducing agents, the thiazole ring can be reduced. The specific conditions and the resulting products (e.g., thiazolidine) would depend on the catalyst and reaction parameters employed.
| Functional Group | Reducing Agent | Product |
| Ketone | Sodium borohydride (NaBH4) | Secondary alcohol |
| Ketone | Lithium aluminum hydride (LiAlH4) | Secondary alcohol |
| Thiazole Ring | Catalytic Hydrogenation (e.g., H2/Raney Ni) | Thiazolidine |
Nucleophilic and Electrophilic Substitution Reactions on the Thiazole Ring
The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, combined with the acetyl group, influences its reactivity towards substitution reactions. The thiazole ring can undergo both nucleophilic and electrophilic substitution, with the position of attack being dictated by the electronic properties of the ring and its substituents.
Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the heteroatoms. However, the methoxy (B1213986) group at the 3-position is an activating group and would direct electrophiles to the 5-position. The acetyl group at the 4-position is a deactivating group. Therefore, the outcome of electrophilic substitution would depend on the balance of these electronic effects and the reaction conditions.
Derivatization Strategies for Enhancing Molecular Complexity
The functional groups present in this compound provide multiple handles for derivatization to increase molecular complexity.
The ketone can be converted into a variety of other functional groups. For example, it can undergo condensation reactions with hydrazines to form hydrazones. researchgate.net Specifically, reaction with isonicotinoyl hydrazide has been used to synthesize aroyl-hydrazones from analogous thiazole-containing ketones. researchgate.net
The methyl group of the acetyl moiety can also be a site for derivatization. For instance, it can undergo aldol (B89426) condensation with aldehydes to introduce new carbon-carbon bonds.
Furthermore, the thiazole ring itself can be a scaffold for building more complex structures. For example, the synthesis of di-, tri-, and tetrathiazole moieties has been achieved through the reaction of a bromoacetylthiazole derivative with heterocyclic amines and thiosemicarbazones. nih.gov This highlights the potential for using this compound as a building block for more elaborate molecular architectures.
| Starting Moiety | Reaction Type | Reagents | Product Type | Analog System | Reference |
| Ketone | Condensation | Isonicotinoyl hydrazide | Aroyl-hydrazone | 4-[2-(4-methyl-2-phenyl-thiazole-5-yl)-2-oxo-ethoxy]-benzaldehyde | researchgate.net |
| α-Bromo Ketone | Cyclization | Heterocyclic amines, thiosemicarbazones | Di-, tri-, tetrathiazoles | 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | nih.gov |
Advanced Spectroscopic Characterization Techniques for 1 3 Methoxy 1,2 Thiazol 4 Yl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
In the ¹H NMR spectrum of 1-(3-Methoxy-1,2-thiazol-4-yl)ethan-1-one, distinct signals are expected for the protons of the acetyl methyl group, the methoxy (B1213986) group, and the lone proton on the thiazole (B1198619) ring. The acetyl protons would likely appear as a singlet in the range of δ 2.0-2.5 ppm. The methoxy protons, also a singlet, would be expected further downfield, typically around δ 3.5-4.0 ppm. The single proton on the thiazole ring (at position 5) is anticipated to be the most downfield signal due to the electronic environment of the heterocyclic ring, likely appearing above δ 7.0 ppm. analis.com.myajgreenchem.com
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the acetyl group would be significantly downfield (δ 190-200 ppm). The carbons of the thiazole ring would resonate in the aromatic region (δ 110-160 ppm), with their exact shifts influenced by the methoxy and acetyl substituents. The methoxy carbon and the acetyl methyl carbon would appear in the upfield region of the spectrum. mdpi.comnih.gov
Table 1: Predicted NMR Data for this compound
| Predicted ¹H NMR Chemical Shifts | |
|---|---|
| Proton Group | Predicted Chemical Shift (δ, ppm) |
| -C(=O)CH₃ | ~2.3 |
| -OCH₃ | ~3.8 |
| Thiazole C5-H | ~7.5 |
| Predicted ¹³C NMR Chemical Shifts | |
|---|---|
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C(=O)CH₃ | ~25 |
| -OCH₃ | ~56 |
| Thiazole Ring Carbons | 115 - 165 |
| -C(=O)CH₃ | ~195 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.
For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone is expected in the IR spectrum, typically in the region of 1680-1715 cm⁻¹. Vibrations associated with the C=N and C=C bonds within the thiazole ring would likely appear in the 1500-1650 cm⁻¹ range. The C-O stretching of the methoxy group would produce a characteristic band, often found between 1050 and 1250 cm⁻¹. C-H stretching vibrations from the methyl groups would be observed around 2900-3000 cm⁻¹. mdpi.comnih.gov
Table 2: Expected Principal IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium |
| C=O Stretch (Ketone) | 1680 - 1715 | Strong |
| C=N / C=C Stretch (Thiazole Ring) | 1500 - 1650 | Medium-Strong |
| C-O Stretch (Methoxy) | 1050 - 1250 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₆H₇NO₂S), the exact mass is approximately 157.02 Da.
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 157. Key fragmentation pathways would likely involve the loss of stable neutral fragments or radicals. A prominent fragmentation would be the cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to give a peak at m/z 142, or the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da). Another characteristic fragmentation would be α-cleavage, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. Loss of the methoxy radical (•OCH₃, 31 Da) could also occur.
Table 3: Predicted Mass Spectrometry Data
| m/z | Assignment |
|---|---|
| 157 | [M]⁺ (Molecular Ion) |
| 142 | [M - •CH₃]⁺ |
| 114 | [M - •CH₃ - CO]⁺ |
| 43 | [CH₃CO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in this compound include the thiazole ring system and the carbonyl group.
The conjugated system of the thiazole ring is expected to give rise to π→π* transitions, which typically result in strong absorption bands in the UV region. The carbonyl group possesses non-bonding electrons (n electrons) on the oxygen atom, allowing for a lower-energy n→π* transition, which usually appears as a weaker absorption band at a longer wavelength than the π→π* transitions. scielo.org.za The presence of the methoxy group as an auxochrome may cause a slight shift in the absorption maxima. Based on similar thiazole derivatives, the primary absorption peaks (λmax) would be anticipated in the 250-350 nm range. mdpi.comresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.
While no crystal structure for this compound has been reported in the crystallographic databases, an analysis would reveal the planarity of the thiazole ring and the orientation of the methoxy and acetyl substituents relative to it. The data would include the space group, unit cell dimensions, and atomic coordinates. For illustrative purposes, the type of data obtained is shown in the table below for a related acetyl-substituted heterocyclic compound. mdpi.com
Table 4: Example Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5262 |
| b (Å) | 12.1416 |
| c (Å) | 16.0525 |
| β (°) | 90.248 |
| Volume (ų) | 1855.1 |
Thermal Analysis Techniques in Characterization (e.g., TG/DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, while DTA detects temperature differences between a sample and a reference, indicating thermal events like melting or decomposition.
A TGA/DTA analysis of this compound would establish its thermal stability and decomposition profile. It is expected to be stable up to a certain temperature, after which a multi-step decomposition would likely occur. The DTA curve would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks in the DTA curve coupled with mass loss in the TGA curve would signify decomposition, potentially through the loss of the side chains followed by the fragmentation of the thiazole ring. researchgate.netresearchgate.net
Theoretical and Computational Investigations of 1 3 Methoxy 1,2 Thiazol 4 Yl Ethan 1 One
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. These calculations also provide insights into the electronic properties, such as the distribution of electron density and molecular orbital energies. For a specific molecule like 1-(3-methoxy-1,2-thiazol-4-yl)ethan-1-one, DFT would be used to predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of its structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map for this compound would identify the reactive sites on the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge delocalization and hyperconjugative interactions within a molecule. It provides a localized, "chemist's" view of bonding by transforming the canonical molecular orbitals into localized orbitals corresponding to core electrons, lone pairs, and bonds. NBO analysis can quantify the stability of a molecule arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
Topological Analysis of Electron Density (AIM, ELF, LOL, RDG)
Topological analysis of electron density provides a detailed description of chemical bonding. Several methods are used:
Atoms in Molecules (AIM): This theory, developed by Richard Bader, partitions the electron density to define atoms and the bonds between them based on the presence of bond critical points.
Electron Localization Function (ELF) and Localization-of-Function (LOL): These methods provide a measure of electron localization, helping to distinguish different types of chemical bonds (covalent, ionic) and lone pairs.
Reduced Density Gradient (RDG): This analysis is used to visualize and characterize non-covalent interactions, such as van der Waals forces and hydrogen bonds, by plotting the reduced density gradient against the electron density.
Quantum Chemical Studies on Spectroscopic Parameters (Theoretical IR, NMR, UV-Vis)
Quantum chemical calculations are powerful tools for predicting spectroscopic properties.
Theoretical IR: Calculations of vibrational frequencies can predict the Infrared (IR) spectrum, helping to assign experimental peaks to specific molecular vibrations.
Theoretical NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for interpreting experimental NMR spectra.
Theoretical UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths, simulating the UV-Visible spectrum of a molecule.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. Docking simulations for this compound would involve placing it into the active site of a specific protein to predict binding affinity and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Structure Activity Relationship Sar Studies of 1 3 Methoxy 1,2 Thiazol 4 Yl Ethan 1 One Analogs
Impact of Substituent Modifications on Thiazole (B1198619) Ring Activity Profiles
Modifications to the substituents on the thiazole ring can dramatically alter the biological activity of the resulting compounds. ijnrd.org The introduction of various functional groups at different positions of the thiazole moiety can influence factors such as potency, selectivity, and pharmacokinetic properties. ijnrd.orgnih.gov Research has shown that both electron-donating and electron-withdrawing groups can significantly impact the biological profile of thiazole derivatives. ijnrd.org
For instance, in the context of antimicrobial agents, the presence of electron-withdrawing groups like nitro or halo groups on a phenyl ring attached to the thiazole core has been shown to be beneficial for activity. nih.gov Conversely, electron-donating groups such as methoxy (B1213986) and methyl groups have also been associated with enhanced biological effects in different series of thiazole derivatives. nih.govnih.gov The position of these substituents is also crucial; for example, a para-substituted phenyl ring at the thiazole moiety often shows favorable activity. nih.gov
In the case of anticancer activity, substitutions on the thiazole ring have been explored to modulate interactions with various biological targets. researchgate.netnih.gov For example, the introduction of bulky or hydrophobic groups can enhance binding to the active sites of enzymes or receptors. researchgate.net SAR studies have revealed that even minor changes, such as the position of a methyl group on the thiazole ring, can lead to a significant loss or gain of activity. acs.org
The following table summarizes the general impact of various substituents on the thiazole ring based on findings from different studies.
| Substituent Type | Position on Thiazole Ring | General Impact on Biological Activity | Reference Compound Example (Hypothetical Analog of 1-(3-methoxy-1,2-thiazol-4-yl)ethan-1-one) |
| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | C5 | Often enhances antimicrobial and anticancer activity. ijnrd.orgnih.gov | 1-(5-Nitro-3-methoxy-1,2-thiazol-4-yl)ethan-1-one |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | C5 | Can either increase or decrease activity depending on the specific biological target. nih.govnih.gov | 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethan-1-one |
| Bulky Aromatic Groups | C2 or C5 | Can improve binding affinity to certain enzymes, potentially increasing anticancer activity. researchgate.net | 1-(3-Methoxy-5-phenyl-1,2-thiazol-4-yl)ethan-1-one |
| Small Alkyl Groups | C5 | A methyl substitution at the 5-position has been reported to result in a near-complete loss of antimigration activity in one study. acs.org | 1-(3-Methoxy-5-methyl-1,2-thiazol-4-yl)ethan-1-one |
Role of Peripheral Group Variations on Biological Responses
In many thiazole-based compounds, the nature of the substituent at the 2- and 4-positions is a key determinant of activity. For this compound, the methoxy group at position 3 and the ethanone (B97240) group at position 4 are the key peripheral groups. Modification of the ethanone moiety, for instance by converting the ketone to an oxime or hydrazone, can lead to compounds with different biological profiles. researchgate.net Similarly, altering the methoxy group to other alkoxy groups or replacing it with other functionalities could modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. nih.gov
SAR studies on various thiazole derivatives have consistently shown that the introduction of different aryl or heterocyclic rings as peripheral groups can lead to significant enhancements in activity. nih.govijper.org For example, the presence of a substituted phenyl ring is a common feature in many biologically active thiazoles. ijper.org The substituents on this peripheral phenyl ring, such as halogens, methoxy, or nitro groups, can fine-tune the activity. nih.gov
The table below illustrates how hypothetical variations in the peripheral groups of this compound could influence its biological activity, based on general SAR principles for thiazoles.
| Peripheral Group Modification | Position of Modification | Potential Impact on Biological Response | Hypothetical Analog |
| Variation of the Alkoxy Group | C3 | Altering the size and lipophilicity of this group could affect target binding and cell permeability. nih.gov | 1-(3-Ethoxy-1,2-thiazol-4-yl)ethan-1-one |
| Modification of the Ethanone Group | C4 | Conversion to other functional groups like amides or esters can change hydrogen bonding capabilities and steric profile. nih.gov | N-Phenyl-2-(3-methoxy-1,2-thiazol-4-yl)acetamide |
| Introduction of an Aromatic Ring | C4 (modifying the ethanone) | Can introduce additional binding interactions (e.g., pi-pi stacking) and alter the overall shape of the molecule. ijper.org | 1-(3-Methoxy-1,2-thiazol-4-yl)-2-phenylethan-1-one |
| Replacement of Methoxy Group with Amino Group | C3 | Introduces a hydrogen bond donor, which could lead to new interactions with the biological target. researchgate.net | 1-(3-Amino-1,2-thiazol-4-yl)ethan-1-one |
Mechanistic Insights from SAR Analysis in Thiazole Systems
SAR analysis not only helps in optimizing the potency of lead compounds but also provides valuable mechanistic insights into how these molecules exert their biological effects. researchgate.net By systematically modifying the structure of a thiazole derivative and observing the corresponding changes in activity, researchers can infer the key pharmacophoric features required for interaction with a specific biological target. nih.govresearchgate.net
For example, if the introduction of a hydrogen bond donor at a specific position consistently leads to an increase in activity, it can be hypothesized that this group is forming a crucial hydrogen bond with the target protein. researchgate.net Molecular docking studies are often used in conjunction with SAR to visualize these interactions and refine the hypotheses. researchgate.net
The following table outlines potential mechanistic insights that could be derived from SAR studies of hypothetical analogs of this compound.
| SAR Observation | Inferred Mechanistic Insight | Potential Biological Target |
| Increased activity with bulky, hydrophobic groups at C5. | Suggests a hydrophobic binding pocket in the target protein. researchgate.net | Kinase ATP-binding site |
| Requirement of a hydrogen bond acceptor at the C4-ethanone group. | Indicates a hydrogen bond interaction with an amino acid residue in the active site. nih.gov | Enzyme active site |
| Loss of activity upon removal of the methoxy group at C3. | The methoxy group may be crucial for electronic properties or for a specific interaction with the target. researchgate.net | Receptor binding pocket |
| Enhanced activity with planar, aromatic extensions from the thiazole core. | Suggests that pi-pi stacking interactions are important for binding. nih.gov | DNA intercalator |
Comparative SAR Studies with Other Heterocyclic Scaffolds (e.g., thiadiazoles, triazoles)
Comparative SAR studies involving thiazoles and other heterocyclic scaffolds like thiadiazoles and triazoles are instrumental in understanding the role of the core heterocyclic ring in biological activity. uran.uaneliti.com These studies help in identifying which heterocycle provides the optimal geometry and electronic properties for interacting with a particular biological target. nih.gov
For instance, the replacement of the thiazole ring with a 1,3,4-thiadiazole (B1197879) or a 1,2,4-triazole (B32235) can lead to significant changes in activity. nih.govneliti.com These changes can be attributed to differences in bond angles, ring electronics, and the ability to act as hydrogen bond donors or acceptors. uran.ua In some cases, a bioisosteric replacement of the thiazole ring with another heterocycle can result in improved potency, selectivity, or pharmacokinetic properties. neliti.com
A study on c-Met kinase inhibitors, for example, utilized a nih.govacs.orgnih.govtriazolo[3,4-b] ijnrd.orgnih.govnih.govthiadiazole scaffold, demonstrating the potential of fused heterocyclic systems. nih.gov The SAR of these compounds revealed that specific substitutions on the fused ring system were critical for potent and selective inhibition. nih.gov Such comparative studies provide a broader understanding of the chemical space and can guide the design of novel therapeutic agents based on different heterocyclic cores. researchgate.net
The table below provides a hypothetical comparison of the potential activities of this compound with its thiadiazole and triazole isosteres, based on general principles from comparative SAR studies.
| Heterocyclic Scaffold | Key Structural Differences from Thiazole | Potential Impact on Biological Activity | Hypothetical Analog |
| 1,3,4-Thiadiazole | Contains an additional nitrogen atom in the ring. nih.gov | Can alter the electronic distribution and hydrogen bonding capacity, potentially leading to different target selectivity. nih.gov | 1-(5-Methoxy-1,3,4-thiadiazol-2-yl)ethan-1-one |
| 1,2,4-Triazole | Contains three nitrogen atoms and no sulfur atom. neliti.com | Significantly different electronic properties and hydrogen bonding patterns, which could result in a completely different biological activity profile. neliti.comdntb.gov.ua | 1-(5-Methoxy-1H-1,2,4-triazol-3-yl)ethan-1-one |
| Imidazo[2,1-b]thiazole (B1210989) | A fused bicyclic system. | Provides a more rigid and extended scaffold, which can lead to enhanced binding affinity and selectivity for certain targets. | 6-Methoxy-5-acetylimidazo[2,1-b]thiazole |
| nih.govacs.orgnih.govTriazolo[3,4-b] ijnrd.orgnih.govnih.govthiadiazole | A fused bicyclic system with more heteroatoms. nih.gov | Offers a larger surface area for interaction and more potential hydrogen bonding sites, which has been shown to be effective for kinase inhibition. nih.gov | 6-Methoxy-7-acetyl- nih.govacs.orgnih.govtriazolo[3,4-b] ijnrd.orgnih.govnih.govthiadiazole |
In Vitro Biological Activity Evaluation and Mechanistic Insights
Antimicrobial Activity Studies (Antibacterial, Antifungal, Antitubercular)
Thiazole (B1198619) derivatives are recognized for their potent activity against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria. sapub.orgnih.gov The presence of the S-C=N toxophoric unit is considered a key contributor to their antimicrobial effects. sapub.org
Evaluation against Gram-Positive and Gram-Negative Bacterial Strains
Thiazole derivatives have demonstrated broad-spectrum antibacterial activity. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, a series of 2-phenylacetamido-thiazole derivatives showed potent inhibition against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL. nih.gov
Another study highlighted that certain 2,5-dichloro thienyl-substituted thiazoles exhibited enhanced activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MIC values between 6.25 and 12.5 µg/mL. nih.gov Similarly, newly synthesized thiazole-based Schiff base compounds showed favorable activity against E. coli and S. aureus. jchemrev.com The antibacterial efficacy of these compounds is often attributed to their ability to permeate bacterial cell membranes, leading to cytoplasm leakage and cell death. mdpi.com Some derivatives have also shown inhibitory effects against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2-Phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | nih.gov |
| 2,5-Dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | nih.gov |
| Benzo[d]thiazole derivatives | MRSA, E. coli | 50 - 75 | nih.gov |
| Thiazole derivative 6d | Proteus vulgaris | 128 | jums.ac.ir |
| Thiazole derivative | Shigella dysenteriae | 125 | nih.gov |
Assessment of Antifungal Efficacy
The antifungal properties of thiazole derivatives are well-documented, particularly against pathogenic yeasts like Candida albicans and molds such as Aspergillus niger. jchemrev.comnih.gov A study on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong activity against clinical isolates of C. albicans, with MIC values as low as 0.008–7.81 µg/mL. nih.gov For many of these compounds, the effect was found to be fungicidal. nih.gov
Other research has demonstrated that certain thiazole derivatives exhibit antifungal activity comparable to established drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com For example, some 5-hetarylthiazole compounds showed potent activity against various human pathogenic fungi. jchemrev.com The mechanism of action for their antifungal properties is often linked to the inhibition of key fungal enzymes, such as 14α-lanosterol demethylase, which is crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane. nih.gov
| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | nih.gov |
| 2-Phenyl-1,3-thiazole derivative | Aspergillus niger | 125 - 150 | nih.gov |
| Heteroaryl(aryl) thiazole derivative 9 | Candida species, Aspergillus niger | 60 - 230 | nih.gov |
| 2,5-Dichloro thienyl-substituted thiazoles | A. fumigatus, A. flavus, P. marneffei | 6.25 - 12.5 | nih.gov |
Anti-Mycobacterium tuberculosis Activity and Inhibition Mechanisms
Tuberculosis remains a significant global health threat, and thiazole derivatives have emerged as a promising class of compounds in the search for new anti-tubercular agents. benthamscience.comglobalresearchonline.net Several studies have reported potent in vitro activity of thiazole derivatives against Mycobacterium tuberculosis (Mtb) H37Rv, the primary causative agent of tuberculosis, as well as multi-drug resistant (MDR-TB) strains. benthamscience.comresearchgate.net
A series of thiazolyl pyrazine (B50134) carboxamide derivatives were evaluated for their inhibitory activity, with some compounds showing high efficacy with MIC values of 6.25 µg/mL against Mtb H37Rv. researchgate.net Another study on novel thiazolin-2(3H)-thione/ones reported potent antimycobacterial activity with MIC values in the range of 1-2 µg/mL. benthamscience.com
The mechanism of action for some of these derivatives has been investigated. Molecular docking studies suggest that some thiazoles may target β-Ketoacyl-ACP Synthase (KasA), an essential enzyme in mycobacterial cell wall synthesis. researchgate.net Others are believed to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway, which is a critical component of the Mtb cell wall. nih.gov
Anticancer Activity Research
The thiazole ring is a key feature in numerous anticancer agents, and its derivatives have been extensively studied for their ability to inhibit cancer cell growth through various mechanisms. ijnrd.orgmdpi.comresearchgate.net
In Vitro Cytotoxicity Assessment in Cancer Cell Lines (e.g., HepG-2, HCT-116, MDA-MB-231, A549)
Thiazole derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. A newly synthesized pyrano[2,3-d]thiazole derivative showed strong cytotoxic effects against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines, with IC50 values of 14.05 and 17.77 µg/mL, respectively. nih.govnih.gov It also showed activity against colorectal carcinoma (HCT-116). nih.govnih.gov
In another study, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated against lung cancer (A-549), liver cancer (Bel7402), and colon cancer (HCT-8) cell lines, with some compounds displaying moderate to high activity. mdpi.com Furthermore, certain 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed potent inhibitory activity against HepG2 cells with an IC50 value of 7.26 µM. mdpi.com Some thiazole derivatives have also been found to inhibit the migration of highly invasive breast cancer cells like MDA-MB-231, suggesting a potential role in controlling metastasis. researchgate.netcyberleninka.ru
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrano[2,3-d]thiazole derivative | HepG-2 (Liver) | 14.05 µg/mL | nih.govnih.gov |
| Pyrano[2,3-d]thiazole derivative | HCT-116 (Colorectal) | 32.68 µg/mL | nih.govnih.gov |
| 2-aminothiazole derivative 6b | A549 (Lung) | 19.0 ± 3.2 μM | researchgate.net |
| Thiazole-phthalimide derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 µM | nih.gov |
| Hydrazinyl-thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | mdpi.comresearchgate.net |
Investigations into Apoptosis Induction and Cell Cycle Modulation
A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. mdpi.com Studies have shown that these compounds can trigger both intrinsic (mitochondrial-dependent) and extrinsic apoptotic pathways. mdpi.comfrontiersin.org
For instance, certain hydrazinyl-thiazole derivatives were found to significantly increase the percentage of early and late apoptotic cells in the MCF-7 breast cancer line. mdpi.comresearchgate.net This was accompanied by cell cycle arrest at the G1/S phase, preventing cancer cells from progressing to DNA synthesis and division. mdpi.comresearchgate.net The pro-apoptotic activity of these compounds is often linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govfrontiersin.org Furthermore, activation of key executioner enzymes like caspases (e.g., caspase-3, -7, -8, -9, and -10) has been observed in cancer cells treated with thiazole derivatives, confirming their role in initiating the apoptotic cascade. mdpi.comnih.gov
Molecular Target Identification and Interaction Studies
The thiazole moiety has been identified as a versatile framework for designing inhibitors of various protein kinases, which are crucial regulators of cellular processes. rsc.org The structural features of thiazole derivatives allow for potent interactions with the active sites of these enzymes. researchgate.net
Protein Kinases: Thiazole derivatives have been extensively investigated as inhibitors of both serine/threonine and tyrosine kinases. rsc.org
Focal Adhesion Kinase (FAK): Certain imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and evaluated as potential inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion and migration. nih.govresearchgate.net Molecular docking studies have helped to elucidate the binding modes of these compounds within the FAK active site. nih.gov Some imidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole derivatives have also been shown to inhibit the phosphorylation of FAK. amsterdamumc.nl
Abl Protein Kinase: The Abl tyrosine kinase is a key target in the treatment of chronic myelogenous leukemia (CML). japsonline.com Substituted 1,3,4-thiadiazole (B1197879) derivatives have been reported as potent inhibitors of the T315I mutant of Bcr-Abl, a common source of drug resistance. japsonline.comjapsonline.com
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in several types of cancer. nih.gov Bis-thiazole derivatives have been designed and synthesized as preferential inhibitors of Pim-1 kinase. tandfonline.comnih.gov Certain derivatives have shown potent Pim-1 inhibition with IC50 values in the sub-micromolar range. tandfonline.comnih.gov For instance, derivatives 3b and 8b exhibited IC50 values of 0.32 µM and 0.24 µM, respectively, against Pim-1 kinase. tandfonline.comnih.gov The inhibitory action of these compounds was further confirmed by their ability to arrest the cell cycle in cancer cell lines. tandfonline.comnih.gov
Enzyme Inhibition Studies
Thiazole derivatives have been shown to inhibit a variety of enzymes implicated in different disease pathways.
| Compound Class | Target Enzyme(s) | Observed Effect |
| 2-Amino-4-arylthiazoles | Carbonic Anhydrase I & II | Potent inhibition, with some derivatives showing Ki values in the nanomolar range. |
| 2-Amino-4-arylthiazoles | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Significant inhibitory activity. |
| Thiazole Carboxamides | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Potent inhibition with some compounds showing selectivity for COX-2. |
Anticonvulsant and Immunomodulatory Activity Investigations
The therapeutic potential of thiazole derivatives extends to neurological and immunological disorders.
Anticonvulsant Activity: A number of thiazole and thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant properties. mdpi.com These compounds have shown efficacy in preclinical models of seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. tandfonline.comresearchgate.net The mechanism of action for some of these compounds is thought to involve the modulation of GABAergic neurotransmission and the blockade of sodium channels. mdpi.com
Immunomodulatory Activity: The thiazole derivative Tiprotimod (B1197315) has been identified as a potent immunopotentiator. nih.gov It has been shown to stimulate both humoral and cell-mediated immune responses in animal models. nih.gov The immunomodulatory effects of tiprotimod are associated with the activation of macrophages and the enhancement of delayed-type hypersensitivity reactions. nih.gov Immunomodulators are drugs that work by modifying the body's immune response and are used in the treatment of cancer and autoimmune diseases. clevelandclinic.org
General Mechanisms of Action of Thiazole-Containing Compounds (Molecular Targets, Pathways)
The diverse biological activities of thiazole-containing compounds stem from their ability to interact with a wide range of molecular targets and modulate various signaling pathways. nih.gov
A primary mechanism of action for many bioactive thiazole derivatives is the inhibition of protein kinases. rsc.org By targeting kinases such as FAK, Abl, and Pim-1, these compounds can interfere with signaling pathways that control cell proliferation, survival, and migration, which are often dysregulated in cancer. researchgate.netjapsonline.comnih.gov
The anticonvulsant effects of some thiazole derivatives are believed to be mediated through their interaction with components of the central nervous system, including GABA receptors and voltage-gated sodium channels. mdpi.comnih.gov By enhancing inhibitory neurotransmission and reducing neuronal excitability, these compounds can suppress seizure activity. biomedpharmajournal.org
The immunomodulatory properties of certain thiazole compounds are linked to their ability to influence the function of immune cells. For example, the activation of macrophages by tiprotimod suggests a mechanism involving the enhancement of innate immune responses. nih.gov
The thiazole ring's aromatic nature and the presence of nitrogen and sulfur atoms allow for diverse chemical modifications, enabling the synthesis of derivatives with tailored affinities for specific biological targets. nih.gov This chemical tractability has made the thiazole scaffold a valuable starting point for the development of new therapeutic agents. nih.gov
Research Applications and Patent Landscape
Application as Building Blocks in Complex Organic Synthesis
The isothiazole (B42339) ring is a significant structural motif utilized by chemists as a building block for creating new materials and more complex molecular structures with interesting biological, electronic, or mechanical properties. medwinpublishers.com Halogenated isothiazoles, in particular, are valued as convenient synthetic intermediates for producing a wide variety of substituted derivatives. thieme-connect.com The subject compound, 1-(3-Methoxy-1,2-thiazol-4-yl)ethan-1-one, possesses two key functional groups—an acetyl group at the C4 position and a methoxy (B1213986) group at the C3 position—that make it a versatile precursor in organic synthesis.
The acetyl group provides a reactive handle for numerous transformations. For instance, the ketone can participate in base-catalyzed condensation reactions with aldehydes to form chalcone-like intermediates, which are precursors to other heterocyclic systems like pyrazoles. nih.gov This reactivity is a common strategy for combining pharmacophores into a single molecular entity. nih.gov The acetyl moiety can also be a starting point for creating more elaborate side chains through reactions such as α-halogenation, oxidation, reduction, or by serving as a nucleophile in its enolate form.
The 3-methoxy group on the isothiazole ring also influences its synthetic utility. While stable, it can potentially act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of other functional groups at the C3 position. The development of new and efficient synthetic routes to access functionalized isothiazoles remains an active area of research, with methods including the cyclization of β-ketodithioesters or the reaction of N-propargylamines with isothiocyanates providing access to the core scaffold. organic-chemistry.orgbeilstein-journals.org
Role in the Development of New Materials and Chemical Processes
Beyond pharmaceuticals, isothiazole and thiazole (B1198619) derivatives are finding applications in materials science and industrial processes. The heterocyclic system is considered an important building block for new materials due to its potential for interesting electronic and mechanical properties. medwinpublishers.com
A notable application is in the field of polymer chemistry. Researchers have synthesized π-conjugated polymers incorporating azothiazole, a strong electron-withdrawing moiety, to create donor-acceptor polymers. rsc.org These materials exhibit small band gaps and have been successfully used as channel semiconductors in organic thin-film transistors, demonstrating promising p-channel field-effect transistor performance with significant hole mobility. rsc.org
Historically, isothiazole derivatives have also been patented for use in color photography as stabilizers for photomaterials and have been incorporated into ink formulations for printers. researchgate.net Furthermore, compositions containing isothiazole derivatives have been developed as protective agents for polymers, dyes, and detergents. researchgate.net These applications highlight the versatility of the isothiazole scaffold in fields beyond drug discovery, pointing to its utility in creating functional materials for electronics and imaging.
Patent Trends and Innovations Involving Thiazole Derivatives
The patent landscape for thiazole and isothiazole derivatives is extensive and overwhelmingly focused on their therapeutic applications. The thiazole ring is a scaffold present in a wide range of therapeutic agents, encouraging medicinal chemists to synthesize and patent a large number of novel compounds for various diseases. nih.govresearchgate.net Patent reviews from recent decades show that this scaffold has received significant attention from both academic and industrial researchers. tsijournals.com Innovations span a multitude of therapeutic areas, with a particular focus on oncology, infectious diseases, and metabolic disorders. tandfonline.comresearchgate.net
The primary trend in recent patents is the development of thiazole derivatives as targeted inhibitors of specific enzymes or protein-protein interactions. nih.gov A significant portion of this research is concentrated on anticancer agents, particularly inhibitors of protein kinases (such as EGFR and ErbB2), phosphatidylinositol-3-kinases (PI3Ks), and molecules designed to disrupt critical cellular processes like the Hec1/Nek2 interaction involved in mitosis. nih.govresearchgate.nettsijournals.com Other patented applications include antiviral compounds for treating Hepatitis C and HIV, inhibitors of Vascular Adhesion Protein-1 (VAP-1) for diabetic complications, and agents for treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). tsijournals.comsciencescholar.usnih.gov
| Therapeutic Area | Biological Target / Mechanism of Action | Key Innovations and Patent Focus |
|---|---|---|
| Oncology | Protein Kinase Inhibition (e.g., EGFR, ErbB2, PI3K), Hec1/Nek2 Interaction Modulation, Bcl-2 Mimics | Development of small molecule inhibitors for targeted cancer therapy. nih.govresearchgate.nettsijournals.com |
| Infectious Diseases | HCV NS5B Polymerase Inhibition, HIV Treatment | Patents for heteroaryl-substituted thiazoles for treating viral infections like Hepatitis C and AIDS. tsijournals.com |
| Metabolic Diseases | Vascular Adhesion Protein-1 (VAP-1) Inhibition | Thiazole derivatives designed to treat VAP-1 associated diseases, such as diabetic macular edema. tsijournals.com |
| Neurodegenerative Diseases | Neuroprotection, Dopamine Receptor Agonism | Patents covering aminothiazole analogues like Riluzole for ALS and other compounds for neurological conditions. sciencescholar.us |
| Inflammation | Enzyme Inhibition (e.g., DPP-1) | Development of thiazole-based compounds as anti-inflammatory agents. tsijournals.comnih.gov |
| Renal Disease | Targeting VHL-deficient cells | Pyridinyl-substituted thiazol-2-amine derivatives that selectively induce cell death in cells lacking the von Hippel-Lindau (VHL) gene. tsijournals.com |
Future Directions in Academic Research on this compound and Related Scaffolds
The rich chemistry and diverse biological activity of isothiazoles and thiazoles suggest that their research potential is far from depleted. tsijournals.com Future academic research is likely to advance in several key directions, building upon the foundation of existing knowledge.
Development of Novel Synthetic Methodologies: A primary focus will continue to be the creation of more efficient, atom-economical, and regioselective synthetic methods. organic-chemistry.org Recent advances in cross-coupling and direct C-H activation chemistry are opening new avenues for the functionalization of the isothiazole ring. sci-hub.se For a compound like this compound, this could lead to novel transformations at the C5 position, which is unsubstituted, providing access to a wider range of derivatives for screening.
Exploration of New Biological Targets: While the patent landscape is rich, many thiazole-based drug candidates target well-established enzyme families like kinases. nih.gov Future academic work will likely explore the potential of isothiazole scaffolds against novel biological targets. This includes designing molecular hybrids that combine the isothiazole core with other pharmacophores to achieve desired polypharmacology or to target protein-protein interactions that have traditionally been difficult to address with small molecules. nih.gov
Advancements in Materials Science: The demonstrated use of thiazole derivatives in creating π-conjugated polymers for electronics is a promising area for expansion. rsc.org Future research could focus on fine-tuning the electronic properties of such materials by modifying the substituents on the isothiazole ring. The specific substitution pattern of this compound, with its electron-donating methoxy group and electron-withdrawing acetyl group, could be exploited to create materials with unique optical or semiconducting properties.
Creation of Novel Heterocyclic Architectures: The emergence of new, complex heterocyclic systems built upon the isothiazole scaffold opens the door for future investigations. sci-hub.se Academics are likely to explore the fusion of the isothiazole ring with other heterocyclic systems to create novel molecular frameworks with unique three-dimensional shapes and functionalities, leading to new discoveries in both medicinal chemistry and materials science.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-Methoxy-1,2-thiazol-4-yl)ethan-1-one, and what purification challenges arise?
- Methodological Answer : Synthesis typically involves cyclization of thioamide precursors or condensation reactions under acidic/basic conditions. For example, analogous thiazole derivatives are synthesized via Hantzsch thiazole formation, where α-haloketones react with thioamides . Purification challenges include removing byproducts (e.g., unreacted starting materials) via column chromatography or recrystallization. Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to avoid co-precipitation of impurities, as demonstrated in structurally similar compounds .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : H and C NMR confirm methoxy and thiazole proton environments. Aromatic protons in thiazole rings resonate between δ 7.0–8.5 ppm, while methoxy groups appear at δ 3.8–4.2 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Stoe IPDS II diffractometer) provides precise bond angles and lattice parameters. For example, monoclinic systems (space group C2/c) are common in related methoxy-thiazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How should researchers ensure compound stability during storage?
- Methodological Answer : Store in amber glass vials under inert gas (N/Ar) at –20°C to prevent oxidation or moisture absorption. Degradation risks increase with temperature, as seen in organic wastewater matrices . Avoid prolonged exposure to light, which can induce photochemical reactions in methoxy groups .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites. For example, the carbonyl carbon in ethanone derivatives shows high electrophilicity, making it susceptible to nucleophilic attack. Molecular docking studies further predict interactions with biological targets (e.g., enzymes) . Solvent effects (polar vs. nonpolar) on reaction kinetics can be quantified using the Polarizable Continuum Model (PCM) .
Q. What experimental approaches resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time. Degradation during prolonged assays (e.g., >9 hours) may alter bioactivity, as noted in hyperspectral imaging studies .
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments under identical conditions to verify reproducibility .
Q. How do solvent effects influence tautomeric equilibria in this compound?
- Methodological Answer : Solvatochromic UV-Vis spectroscopy tracks tautomeric shifts (e.g., keto-enol equilibria) by measuring λ in solvents of varying polarity (e.g., hexane vs. DMSO). For example, polar solvents stabilize enol forms via hydrogen bonding, while nonpolar solvents favor keto tautomers. Kamlet-Taft parameters quantify solvent polarity/polarizability effects .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- Slow Evaporation : Use volatile solvents (e.g., dichloromethane/hexane) to grow high-quality single crystals.
- Temperature Control : Crystallize at 173 K to minimize thermal motion artifacts, as applied in monoclinic systems .
- Data Refinement : Employ SHELXL for least-squares refinement, achieving R-factors ≤0.041 and data-to-parameter ratios >13 .
Notes on Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
